molecular formula C7H6O4 B573511 Methyl 4-oxo-4H-pyran-3-carboxylate CAS No. 184719-44-6

Methyl 4-oxo-4H-pyran-3-carboxylate

Cat. No.: B573511
CAS No.: 184719-44-6
M. Wt: 154.121
InChI Key: QZZZUGWCDRSDKH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4H-pyran-3-carboxylate: is a chemical compound belonging to the pyran family, characterized by a six-membered oxygen-containing ring. This compound is notable for its diverse applications in organic synthesis and its presence in various biologically active molecules. Its structure includes a pyran ring with a carboxylate ester and a ketone functional group, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxo-4H-pyran-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . These reactions are typically carried out in solvents like ethanol or methanol, and the reaction conditions may include heating and stirring to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves multicomponent reactions due to their high efficiency, atom economy, and green reaction conditions . These methods are favored for their ability to produce large quantities of the compound with minimal waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Condensation Reactions: Yield substituted pyran derivatives.

    Substitution Reactions: Produce nitrile-substituted pyran compounds.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4H-pyran-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its relaxant effect on smooth muscle airways is thought to be due to a possible calcium channel blockade . This mechanism is analogous to that of 1,4-dihydropyridines, which are known calcium channel blockers.

Comparison with Similar Compounds

Uniqueness: Methyl 4-oxo-4H-pyran-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

IUPAC Name

methyl 4-oxopyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-4-11-3-2-6(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZZUGWCDRSDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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